Furo[2,3-g][2,1]benzoxazole
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Overview
Description
Benzofuro[4,5-c]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various fields, particularly in medicinal chemistry. Benzofuran is known for its wide range of biological activities, while isoxazole is a privileged scaffold in drug discovery due to its presence in many commercially available drugs .
Preparation Methods
The synthesis of Benzofuro[4,5-c]isoxazole typically involves multi-step processes. One common method starts with 5-chlorosalicylaldehyde, which undergoes a series of reactions including etherification, dehydrative cyclization, and transition-metal catalysis . These reactions are often conducted under basic conditions to facilitate the formation of the benzofuran and isoxazole rings . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness .
Chemical Reactions Analysis
Benzofuro[4,5-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions, often using reagents like bromine or nitric acid For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Benzofuro[4,5-c]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antitubercular activities.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzofuro[4,5-c]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli topoisomerase IV, which are crucial for bacterial survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Benzofuro[4,5-c]isoxazole can be compared with other heterocyclic compounds such as:
Benzofuran: Known for its antimicrobial and anti-inflammatory properties.
Isoxazole: Widely used in drug discovery due to its presence in many therapeutic agents.
Benzofuran-Isoxazole Hybrids: These hybrids combine the properties of both benzofuran and isoxazole, showing enhanced biological activities
Properties
CAS No. |
64399-46-8 |
---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-g][2,1]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-12-10-9/h1-5H |
InChI Key |
RUDDGYBNALBYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=NOC=C31 |
Origin of Product |
United States |
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